2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide
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Overview
Description
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide is a complex organic compound with a unique structure that combines a morpholine ring, a chlorophenyl group, and a cyanocyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorophenylamine with epichlorohydrin to form 2-(2-chlorophenyl)oxirane. This intermediate is then reacted with morpholine to yield 2-[2-(2-chlorophenyl)morpholin-4-yl]ethanol. The final step involves the reaction of this intermediate with 1-cyanocyclopentanecarboxylic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-chlorophenyl)morpholin-4-yl]acetamide
- N-(1-cyanocyclopentyl)acetamide
- 2-(2-chlorophenyl)morpholine
Uniqueness
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholine ring and the cyanocyclopentyl group distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and distinct chemical reactivity.
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-15-6-2-1-5-14(15)16-11-22(9-10-24-16)12-17(23)21-18(13-20)7-3-4-8-18/h1-2,5-6,16H,3-4,7-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKOYMURTLMOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCOC(C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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